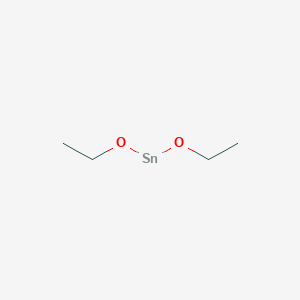

Ethanolate;tin(2+)

Description

BenchChem offers high-quality Ethanolate;tin(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanolate;tin(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14791-99-2 |

|---|---|

Molecular Formula |

C4H10O2Sn |

Molecular Weight |

208.83 g/mol |

IUPAC Name |

ethanolate;tin(2+) |

InChI |

InChI=1S/2C2H5O.Sn/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |

InChI Key |

XCKWFNSALCEAPW-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: The Rationale and Significance of Tin(II) Ethanolate

An In-Depth Technical Guide to the Synthesis and Characterization of Tin(II) Ethanolate

In the landscape of modern materials science and catalysis, metal alkoxides serve as indispensable molecular building blocks. Among these, tin(II) alkoxides, such as tin(II) ethanolate (Sn(OC₂H₅)₂), have garnered significant attention. Their utility stems from their role as highly effective precursors in sol-gel processes and chemical vapor deposition (CVD) for creating well-defined tin oxide materials, which are critical components in gas sensors, transparent conducting films, and solar cells.[1] Furthermore, the catalytic activity of tin(II) compounds is well-established, particularly in ring-opening polymerizations for producing biodegradable polyesters like polylactic acid (PLA).[2][3]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of tin(II) ethanolate. It is designed for researchers and professionals who require not just a procedural outline, but a deeper understanding of the causality behind each experimental step. We will explore the nuances of handling air- and moisture-sensitive compounds and detail the analytical workflow required to validate the synthesis of this important chemical precursor.

Part 1: Synthesis of Tin(II) Ethanolate via Metathesis

The synthesis of tin(II) ethanolate is predicated on a salt metathesis reaction, a robust and common strategy for preparing metal alkoxides.[1] The core principle involves the reaction between a tin(II) halide, typically anhydrous tin(II) chloride (SnCl₂), and a sodium ethoxide solution. The thermodynamic driving force for this reaction is the formation of a highly stable, insoluble salt (sodium chloride), which precipitates from the reaction medium, effectively driving the equilibrium towards the desired product.

Causality in Experimental Design: A Self-Validating Protocol

The successful synthesis of tin(II) ethanolate hinges on the stringent exclusion of atmospheric oxygen and moisture. This is not merely a suggestion but a critical parameter for the integrity of the final product.

-

Inert Atmosphere (Nitrogen or Argon): Tin(II) compounds are readily oxidized to the more stable tin(IV) state in the presence of oxygen.[4][5] Performing the entire synthesis under an inert atmosphere is non-negotiable to prevent the formation of tin(IV) impurities, which would compromise the material's performance as a specific Sn(II) precursor.

-

Anhydrous Reagents and Solvents: Tin(II) ethanolate is highly susceptible to hydrolysis.[6][7] Any trace of water will react with the product to form tin(II) hydroxide or oxide-alkoxide intermediates, leading to an impure and ill-defined material.[7][8] The use of absolute ethanol and anhydrous tin(II) chloride is therefore mandatory.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of tin(II) ethanolate.

Detailed Step-by-Step Synthesis Protocol

Materials:

-

Sodium metal (Na)

-

Absolute Ethanol (EtOH), anhydrous

-

Anhydrous Tin(II) Chloride (SnCl₂)

-

Anhydrous Pentane

-

Schlenk line apparatus, cannulas, and oven-dried glassware

Procedure:

-

Preparation of Sodium Ethoxide (0.5 M Solution): a. Under a positive pressure of nitrogen, carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) to a Schlenk flask containing 100 mL of absolute ethanol at 0°C (ice bath). b. Stir the mixture until all the sodium has reacted and dissolved completely. This reaction is exothermic and produces hydrogen gas; ensure proper venting.

-

Reaction with Tin(II) Chloride: a. In a separate Schlenk flask, dissolve anhydrous tin(II) chloride (4.74 g, 25 mmol) in 50 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution. Cool the solution back to room temperature. b. Using a cannula, slowly add the tin(II) chloride solution dropwise to the stirred sodium ethoxide solution, which should be maintained at 0°C. c. A voluminous white precipitate of sodium chloride will form immediately. d. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 3 hours to ensure the reaction goes to completion.

-

Isolation and Purification: a. Separate the precipitated sodium chloride from the solution containing tin(II) ethanolate via filtration under an inert atmosphere (e.g., using a Schlenk filter stick or a cannula filter). b. Transfer the filtrate to a clean Schlenk flask and remove the ethanol solvent under reduced pressure (in vacuo) to yield a white solid. c. Wash the resulting solid twice with 20 mL portions of cold, anhydrous pentane to remove any unreacted starting materials or soluble byproducts. Decant the pentane washings. d. Dry the final product, a fine white powder, under high vacuum for several hours to remove any residual solvent.[6]

-

Storage: a. Store the synthesized tin(II) ethanolate under a dry, inert atmosphere (e.g., in a glovebox or a sealed Schlenk tube) to prevent degradation. The compound is extremely sensitive to moisture and air.[9]

Part 2: Comprehensive Characterization

Characterization is a critical, self-validating step to confirm the identity, purity, and structural integrity of the synthesized tin(II) ethanolate. A multi-technique approach is essential for a complete and unambiguous analysis.

Physical Properties

A summary of the key physical properties of tin(II) ethanolate is presented below.

| Property | Value | Source |

| Chemical Formula | Sn(OC₂H₅)₂ | [6] |

| Molecular Weight | 208.83 g/mol | [6] |

| Appearance | White powder | [6] |

| Melting Point | >200 °C (decomposes) | [6] |

| Solubility | Reacts with water; slightly soluble in some organic solvents | [6][9] |

Characterization Workflow Diagram

Caption: Analytical techniques for the characterization of tin(II) ethanolate.

Analytical Methodologies and Expected Results

1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: This technique identifies the vibrational modes of functional groups within the molecule. It is exceptionally useful for confirming the formation of the Sn-O-C linkage and the absence of hydroxyl groups from water or residual ethanol.

-

Protocol: Acquire the spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

-

Expected Data:

-

Absence of a broad absorption band around 3200-3500 cm⁻¹, which would indicate O-H stretching from water or alcohol contamination.[10][11]

-

Presence of characteristic C-H stretching and bending vibrations from the ethyl groups (~2850-2980 cm⁻¹ and ~1380-1450 cm⁻¹).

-

A key indicator is the appearance of strong absorption bands in the low-frequency region (typically 500-700 cm⁻¹) corresponding to Sn-O stretching vibrations, confirming the formation of the metal alkoxide.[12][13]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the atomic structure and chemical environment. For tin(II) ethanolate, ¹H, ¹³C, and ¹¹⁹Sn NMR are all highly informative.

-

Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., d₈-toluene or C₆D₆) under an inert atmosphere in an NMR tube fitted with a J. Young valve.

-

Expected Data:

-

¹H NMR: Will show two signals corresponding to the ethoxy ligand: a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-), with an integration ratio of 3:2.

-

¹³C NMR: Will display two distinct resonances for the two carbon atoms of the ethoxy ligand.

-

¹¹⁹Sn NMR: This is the most definitive NMR technique. Tin has three NMR-active isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher sensitivity.[14][15] Tin(II) compounds exhibit a characteristic chemical shift range that is distinct from Sn(IV) compounds, allowing for unambiguous confirmation of the tin oxidation state.[14][16]

-

3. Powder X-ray Diffraction (PXRD)

-

Principle: PXRD is used to analyze the crystalline structure of a solid material. It provides a unique "fingerprint" that can be used to identify the compound and assess its phase purity.[17]

-

Protocol: A finely ground powder sample is analyzed using a powder diffractometer.

-

Expected Data: The resulting diffractogram should show a distinct pattern characteristic of crystalline tin(II) ethanolate. Crucially, the pattern should be free of sharp peaks corresponding to potential crystalline impurities, most notably sodium chloride (NaCl), which is the primary byproduct of the synthesis.

4. Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides critical information on the material's thermal stability and decomposition pathway.

-

Protocol: A small, known mass of the sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Expected Data: The TGA curve will show a stable baseline up to the decomposition temperature. A distinct weight loss step will occur as the compound decomposes, likely through the loss of the ethanolate ligands to form tin(II) oxide (SnO). The residual mass at the end of the experiment should correspond to the theoretical mass of SnO.

| Characterization Technique | Purpose | Expected Key Result |

| FTIR Spectroscopy | Confirm functional groups and purity | Presence of Sn-O stretching bands; absence of broad O-H band. |

| ¹H & ¹³C NMR | Verify ligand structure | Signals corresponding to the ethoxy (-OCH₂CH₃) group. |

| ¹¹⁹Sn NMR | Determine tin oxidation state & environment | Chemical shift in the characteristic range for Sn(II) compounds. |

| Powder XRD | Assess crystallinity and phase purity | Unique diffraction pattern for Sn(OC₂H₅)₂; absence of NaCl peaks. |

| TGA | Evaluate thermal stability | A clear decomposition step with a residual mass corresponding to SnO. |

Conclusion

The synthesis of tin(II) ethanolate is a foundational procedure for accessing a versatile precursor for advanced materials. The success of the synthesis is inextricably linked to a rigorous adherence to anhydrous and anaerobic conditions. This guide has detailed a reliable metathesis protocol and, equally importantly, has outlined the comprehensive analytical workflow required to validate the outcome. By employing a combination of spectroscopic, structural, and thermal analysis techniques, researchers can confidently confirm the identity, purity, and integrity of the synthesized tin(II) ethanolate, ensuring its suitability for demanding applications in materials science and catalysis.

References

- INIS-IAEA. (n.d.). TIN ETHOXIDE AND RELATED COMPOUNDS.

- Ataman Kimya. (n.d.). TIN(II) 2-ETHYLHEXANOATE.

- SciSpace. (n.d.). Some reactions of tin (II) chloride in nonaqueous solution.

- ResearchGate. (n.d.). On the Reaction of Elemental Tin with Alcohols: A Straightforward Approach to Tin(II) and Tin(IV) Alkoxides and Related Tinoxo Clusters. Request PDF.

-

Ding, G., He, X., Zhang, H., & Fu, H. (2022). Ethanol-assisted synthesis of two-dimensional tin(ii) halide perovskite single crystals for amplified spontaneous emission. Journal of Materials Chemistry C, 10, 10902. [Link]

- ProChem, Inc. (n.d.). Tin (II) Ethoxide.

- IgMin Research. (2024, February 12). Efficient Room Temperature Ethanol Vapor Sensing by Unique Fractal Features of Tin Oxide.

- Google Patents. (2014, May 22). WO2014077785A1 - Process for the preparation of liquid tin(ii) alkoxides.

- BNT Chemicals. (n.d.). Tin(II) 2-ethylhexanoate.

- Wikipedia. (n.d.). Tin(II) 2-ethylhexanoate.

- UNH Scholars Repository. (n.d.). SOME REACTIONS OF TIN(II)CHLORIDE IN NON-AQUEOUS SOLUTION.

- ResearchGate. (n.d.). The FTIR spectra analysis of the solutions in single droplet combustion....

- Wikipedia. (n.d.). Tin(II) chloride.

- Sciencemadness Wiki. (2023, November 18). Tin(II) chloride.

- Wikipedia. (n.d.). X-ray crystallography.

- ResearchGate. (n.d.). Solid-state NMR studies of some tin(II) compounds. Request PDF.

- (Sn) Tin NMR. (n.d.).

- IMSERC. (n.d.). NMR Periodic Table: Tin NMR.

- Journal of Ovonic Research. (2021, January 8). synthesis of tin oxide nanoparticles in order to study its properties.

- ResearchGate. (n.d.). FT-IR spectra of tin catalysts. Download Scientific Diagram.

- ResearchGate. (n.d.). FTIR spectra of tin oxide synthesized via the conventional heating....

Sources

- 1. researchgate.net [researchgate.net]

- 2. BNT Chemicals | Tin(II) 2-ethylhexanoate [bnt-chemicals.com]

- 3. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]

- 4. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 5. Tin(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. Tin (II) Ethoxide - ProChem, Inc. [prochemonline.com]

- 7. scholars.unh.edu [scholars.unh.edu]

- 8. scispace.com [scispace.com]

- 9. WO2014077785A1 - Process for the preparation of liquid tin(ii) alkoxides - Google Patents [patents.google.com]

- 10. chalcogen.ro [chalcogen.ro]

- 11. researchgate.net [researchgate.net]

- 12. igminresearch.com [igminresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 15. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 16. researchgate.net [researchgate.net]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

Chemical properties of stannous ethoxide

An In-Depth Technical Guide to the Chemical Properties of Stannous Ethoxide

Foreword

In the landscape of modern materials science and catalysis, tin(II) alkoxides, particularly stannous ethoxide (Sn(OEt)₂), represent a class of compounds with significant, yet often under-explored, potential. While their tin(IV) counterparts have been more extensively studied, the unique electronic structure of Sn(II)—featuring a lone pair of electrons—imparts distinct reactivity that is highly valuable in specialized applications. This guide is designed for researchers, chemists, and drug development professionals who seek a deeper, field-proven understanding of stannous ethoxide. We will move beyond simple data recitation to explore the causality behind its chemical behavior, offering insights grounded in both theoretical principles and practical laboratory experience. Our focus is on building a robust, functional knowledge base, enabling you to leverage the properties of this versatile molecule with confidence and precision.

Molecular Structure and Synthesis

The foundational properties of stannous ethoxide stem from its molecular architecture and the methods used to create it. Unlike simple monomeric structures, tin(II) alkoxides often exhibit a tendency towards oligomerization.

Structural Characteristics

Stannous ethoxide typically exists not as a simple monomer but as a polymeric or oligomeric species. This is due to the propensity of the tin atom, with its vacant d-orbitals, to act as a Lewis acid and accept electron density from the oxygen atoms of neighboring ethoxide groups. This results in the formation of alkoxy bridges between tin centers. The presence of the 5s² lone pair on the tin(II) atom also influences the geometry, leading to distorted coordination environments. In some cases, partial hydrolysis can lead to the formation of complex hexanuclear oxoalkoxide clusters, such as Sn₆O₄(OEt)₄, which consist of an octahedral core of six tin atoms.[1][2]

Synthesis Pathways

The most common and reliable method for synthesizing stannous ethoxide is through a salt metathesis reaction.[1] This involves the reaction of a tin(II) halide, typically stannous chloride (SnCl₂), with an alkali metal ethoxide, such as sodium ethoxide (NaOEt).

The reaction is driven by the precipitation of the insoluble alkali metal halide (e.g., NaCl) in an anhydrous organic solvent. From a practical standpoint, the rigorous exclusion of water is the most critical parameter for success, as stannous ethoxide is highly susceptible to hydrolysis.

Caption: Synthesis of Stannous Ethoxide via Salt Metathesis.

Alternative, less common routes include the reaction of tin amides or tin(II) acetylides with ethanol.[1] Another sophisticated method is the anodic dissolution of metallic tin in absolute ethanol, which can yield high-purity tin(II) alkoxides or related oxoalkoxides.[2]

Physicochemical Properties

The utility of any chemical reagent is defined by its physical and chemical properties. Stannous ethoxide is typically a white, crystalline solid that is sensitive to its environment.[3]

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀O₂Sn | [3][4][5] |

| Molecular Weight | 208.81 g/mol | [3][4][5] |

| CAS Number | 14791-99-2 | [3][5] |

| Appearance | White crystalline powder | [3] |

| Melting Point | ~200 °C | [3] |

| Sensitivity | Air and moisture sensitive | [3] |

| Purity (Typical) | ≥ 97.5% | [3][6] |

Reactivity and Mechanistic Insights

The chemistry of stannous ethoxide is dominated by the nucleophilicity of the ethoxide oxygen and the Lewis acidity of the tin(II) center.

Hydrolysis

The Sn-O bond in stannous ethoxide is highly polarized and susceptible to cleavage by protic reagents. The most significant of these reactions is hydrolysis. Exposure to even trace amounts of water results in a rapid and often complete reaction to form tin(II) hydroxide and ethanol.[7][8] This reactivity is analogous to that of alkali metal alkoxides like sodium ethoxide.[9]

This extreme moisture sensitivity necessitates that all manipulations involving stannous ethoxide be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Caption: Hydrolysis of Stannous Ethoxide.

Reactions with Heteroallenes (Insertion Chemistry)

While Sn(II) alkoxides are considered to have relatively low Lewis basicity and are thus weak nucleophiles, they do undergo insertion reactions with electrophilic heteroallenes like isocyanates.[10] The reaction with an alkyl isocyanate (R-N=C=O) typically results in the insertion of the C=N bond into the Sn-O bond, forming a tin(II) iso-carbamate complex.[10][11]

This reactivity is significant as it provides a pathway to novel organotin complexes that can serve as precursors for chemical vapor deposition (CVD) of tin-based materials.[10] Reactions with carbon dioxide (CO₂) are also possible but are often reversible and less favorable compared to reactions with more electrophilic isocyanates.[10][11]

Catalytic Activity: Ring-Opening Polymerization (ROP)

Perhaps the most significant application of stannous alkoxides is in catalysis, particularly for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters (e.g., PLA).[12][13]

While stannous octoate (Sn(Oct)₂) is more commonly cited, it is now widely accepted that the true initiator in reactions co-initiated with an alcohol (ROH) is the tin(II) alkoxide, which is formed in situ.[12] Using stannous ethoxide directly provides a more controlled and direct initiation pathway. The mechanism proceeds via a coordination-insertion pathway: the cyclic ester coordinates to the Lewis acidic tin center, followed by nucleophilic attack of the ethoxide group on the carbonyl carbon of the ester, leading to ring opening and propagation of the polymer chain.

Caption: Coordination-Insertion Mechanism for ROP of Lactide.

Thermal Decomposition

When heated, stannous ethoxide will decompose. The decomposition pathway can be complex, but the ultimate inorganic product upon heating in air is typically stannic oxide (SnO₂), formed through the oxidation of the intermediate stannous oxide (SnO).[14] The organic byproducts are primarily diethyl ether, resulting from the elimination between two ethoxide ligands.[15] This property is leveraged in sol-gel and CVD processes to create tin oxide thin films and nanoparticles.[1][16]

Spectroscopic Characterization

Confirming the identity and purity of stannous ethoxide relies on standard spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy: In a suitable deuterated solvent (e.g., d₈-toluene), the ¹H NMR spectrum would show the characteristic signals for the ethoxide group: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). Similarly, the ¹³C NMR spectrum would show two distinct resonances for the methylene and methyl carbons.[10]

-

¹¹⁹Sn NMR Spectroscopy: This is a powerful technique for studying tin compounds. For tin(II) species, the chemical shifts are typically found in a broad range. The specific shift for stannous ethoxide would be highly dependent on its aggregation state in solution, but values for related Sn(II) alkoxide derivatives have been reported in the range of δ -345 ppm.[10]

-

FT-IR Spectroscopy: The infrared spectrum would be dominated by the C-H and C-O stretching vibrations of the ethoxide ligands. A key region of interest is the low-frequency range (400-600 cm⁻¹), where the Sn-O stretching vibrations are expected to appear.

Experimental Protocols

The following protocols are provided as a trusted framework for the synthesis and application of stannous ethoxide.

Protocol: Synthesis of Stannous Ethoxide

Objective: To synthesize stannous ethoxide from stannous chloride and sodium ethoxide.

Materials:

-

Anhydrous stannous chloride (SnCl₂)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Anhydrous toluene

-

Schlenk flask, dropping funnel, condenser, magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Methodology:

-

System Preparation: Assemble the Schlenk flask with a magnetic stir bar, dropping funnel, and condenser under a positive pressure of inert gas. All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under vacuum or inert gas.

-

Reactant Loading: In the Schlenk flask, suspend anhydrous SnCl₂ (1 equivalent) in anhydrous toluene.

-

Ethoxide Solution: In a separate dry flask, dissolve sodium ethoxide (2.1 equivalents, a slight excess ensures complete reaction) in anhydrous ethanol with gentle warming if necessary. Cool the solution to room temperature.

-

Reaction: Transfer the sodium ethoxide solution to the dropping funnel. Add the solution dropwise to the stirred SnCl₂ suspension over 30-60 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

-

Precipitation: Upon addition, a fine white precipitate of sodium chloride (NaCl) will form immediately.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Isolation: The product mixture contains soluble stannous ethoxide and precipitated NaCl. The NaCl can be removed by filtration or centrifugation under an inert atmosphere.

-

Purification: Remove the solvent (toluene and any residual ethanol) from the filtrate under reduced pressure to yield stannous ethoxide as a white solid.

-

Storage: The final product must be stored in a sealed container under a dry, inert atmosphere to prevent decomposition.

Protocol: ROP of L-Lactide using Stannous Ethoxide

Objective: To demonstrate the catalytic activity of stannous ethoxide in the polymerization of L-lactide.

Materials:

-

High-purity L-lactide (recrystallized from ethyl acetate and dried under vacuum)

-

Stannous ethoxide (synthesized as above)

-

Anhydrous toluene

-

Reaction vessel (e.g., bake-dried vial with a magnetic stir bar)

Methodology:

-

Monomer/Catalyst Loading: Inside a glovebox or under a strong flow of inert gas, add L-lactide (e.g., 100 equivalents) and stannous ethoxide (1 equivalent) to the reaction vessel. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

-

Solvent Addition: Add a minimal amount of anhydrous toluene to dissolve the reactants.

-

Polymerization: Seal the vessel and place it in a preheated oil bath at a specified temperature (e.g., 130 °C).

-

Monitoring: The reaction progress can be monitored by observing the increase in viscosity of the solution. For kinetic studies, aliquots can be taken at timed intervals (under inert conditions) and analyzed by ¹H NMR to determine monomer conversion.

-

Termination and Precipitation: After the desired time (e.g., 2-24 hours) or conversion is reached, cool the reaction to room temperature. Dissolve the viscous product in a suitable solvent like dichloromethane (DCM).

-

Purification: Precipitate the polymer by pouring the DCM solution into a large volume of a non-solvent, such as cold methanol.

-

Isolation: Collect the precipitated polylactide (PLA) by filtration, wash with fresh methanol, and dry under vacuum to a constant weight. The polymer can then be characterized by GPC (for molecular weight and dispersity), NMR, and DSC.

Safety and Handling

Stannous ethoxide must be handled with care, recognizing its inherent reactivity.

-

Corrosivity and Flammability: As an alkoxide, it should be treated as a corrosive material.[17] It is also flammable. The hazards are similar to those of sodium ethoxide, which can cause severe skin and eye burns.[18][19]

-

Reactivity with Water: It reacts violently with water and moisture, releasing ethanol which is flammable.[7][8] All handling must be done under inert, anhydrous conditions.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or a face shield, flame-retardant lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon), away from heat, moisture, and incompatible materials like acids and strong oxidizing agents.[3]

Conclusion

Stannous ethoxide is a highly reactive and versatile compound whose properties are dictated by the unique nature of the tin(II) center and the nucleophilic ethoxide ligands. Its primary challenges—namely, its sensitivity to air and moisture—are directly linked to its utility as a potent initiator for ring-opening polymerization and as a precursor for the synthesis of advanced materials like tin oxides. By understanding the fundamental principles of its structure, synthesis, and reactivity, and by employing rigorous anhydrous handling techniques, researchers can effectively harness the capabilities of stannous ethoxide for applications ranging from biodegradable polymer synthesis to the fabrication of novel electronic and catalytic materials.

References

-

D. J. L. Fulton, J. R. Fulton, et al. (2013). Heteroallene Insertions into Tin(II) Alkoxide Bonds. Inorganic Chemistry, ACS Publications. [Link][10][11]

-

D. J. L. Fulton, J. R. Fulton, et al. (2013). Heteroallene Insertions into Tin(II) Alkoxide Bonds. PubMed Central, NIH. [Link]

-

INIS-IAEA. (n.d.). TIN ETHOXIDE AND RELATED COMPOUNDS. [Link]

-

ResearchGate. (2016). On the Reaction of Elemental Tin with Alcohols: A Straightforward Approach to Tin(II) and Tin(IV) Alkoxides and Related Tinoxo Clusters. [Link][1]

-

ResearchGate. (n.d.). Figure 7: 1H NMR spectra of (A) Sn(Oct)2 with DMF-DMA (1:1); (B)... [Link]

-

Bulut, G., & Kayan, A. (2008). Spectroscopic Investigation on the Reactions of Tin and Titanium Alkoxides with 3-Pentenoic Acid. Bentham Open Archives. [Link][16]

-

Ajiro, H., et al. (2020). Efficiency of liquid tin(II) n-alkoxide initiators in the ring-opening polymerization of L-lactide: kinetic studies by non-isothermal differential scanning calorimetry. RSC Publishing. [Link][12]

-

ResearchGate. (n.d.). Heteroallene Insertions into Tin(II) Alkoxide Bonds. [Link]

-

ResearchGate. (2007). (PDF) Electrosynthesis of tin(II) alkoxides. [Link][2]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Stannous Octoate Catalyst: A Comprehensive Guide for Chemical Formulators. [Link][20]

-

Lidsen. (2024). The Effect of SnO2 and Rh on Pt Nanowire Catalysts for Ethanol Oxidation. [Link][21]

-

Oxford Lab Fine Chem LLP. (n.d.). STANNOUS OXIDE - Material Safety Data Sheet. [Link][22]

-

Lidsen. (2024). Catalysis Research The Effect of SnO2 and Rh on Pt Nanowire Catalysts for Ethanol Oxidation. [Link][23]

-

PubMed. (2003). Solid-state NMR studies of the adsorption and photooxidation of ethanol on mixed TiO2--SnO2 photocatalysts. [Link]

-

Revue Roumaine de Chimie. (n.d.). THERMAL BEHAVIOR OF SOME PRECURSORS FOR SnO2 AND CeO2-BASED CERAMICS. [Link][14]

- Google Patents. (n.d.). CN101665266A - Method for preparing stannous oxide.

- Google Patents. (n.d.).

-

Ataman Kimya. (n.d.). STANNOUS OXIDE. [Link]

-

Sciencemadness Wiki. (2019). Sodium ethoxide. [Link]

-

ResearchGate. (n.d.). Stannous Chloride as a Versatile Catalyst in Organic Synthesis. [Link]

-

Research India Publications. (n.d.). Synthesis, Characterization of Tin Oxide (SnO) Nanoparticles via Autoclave synthesis protocol for H2 sensing. [Link]

-

SHANDONG RUINAT CHEMICAL CO.,LTD. (n.d.). Solid Sodium Ethoxide. [Link][25]

-

ResearchGate. (n.d.). (a) ¹⁷O-NMR spectra chemical shift of sodium ethoxide (T = 335 K);... [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Sodium ethoxide as an environmentally benign and cost-effective catalyst for chemical depolymerization of post-consumer PET waste. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tin(II) ethoxide | Ethylalcohol, tin(2+) salt (8CI) | C4H10O2Sn - Ereztech [ereztech.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. strem.com [strem.com]

- 7. The embodiment of strong hydrolysis degree of solid sodium ethoxide-SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Sodium ethoxide - Wikipedia [en.wikipedia.org]

- 10. Heteroallene Insertions into Tin(II) Alkoxide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficiency of liquid tin( ii ) n -alkoxide initiators in the ring-opening polymerization of l -lactide: kinetic studies by non-isothermal differential ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07635J [pubs.rsc.org]

- 13. Stannous Octoate: Versatile Catalyst for High-Performance Polymer Synthesis with Strict Safety Precautions_Chemicalbook [chemicalbook.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. Chemical vapor deposition - Wikipedia [en.wikipedia.org]

- 16. benthamopen.com [benthamopen.com]

- 17. fishersci.com [fishersci.com]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. nbinno.com [nbinno.com]

- 21. Catalysis Research | The Effect of SnO2 and Rh on Pt Nanowire Catalysts for Ethanol Oxidation [lidsen.com]

- 22. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 23. lidsen.com [lidsen.com]

- 24. Tin(IV) oxide - Wikipedia [en.wikipedia.org]

- 25. Solid Sodium Ethoxide -SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]

Unraveling the Elusive Structure of Tin(II) Ethoxide: A Technical Guide for Researchers

Abstract

Tin(II) ethoxide, with the general formula Sn(OCH₂CH₃)₂, is a metal alkoxide that holds significant interest as a precursor for tin-based materials and as a catalyst. However, its molecular structure is not straightforward, characterized by a strong tendency towards oligomerization and extreme sensitivity to hydrolysis. This technical guide provides an in-depth exploration of the structural chemistry of tin(II) ethoxide, moving beyond a simplistic monomeric representation. We will delve into its synthesis, its inherent polymeric nature, the critical role of the stereochemically active lone pair on the tin(II) center, and its facile hydrolysis to form well-defined tin-oxo clusters. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of this reactive tin compound.

The Challenge of Defining the Tin(II) Ethoxide Structure

Unlike simpler organic molecules, the molecular structure of tin(II) ethoxide cannot be adequately described by a single, monomeric unit of Sn(OEt)₂. In the solid state and often in solution, tin(II) alkoxides, including the ethoxide, readily form oligomeric or polymeric structures.[1] This propensity for self-association is a key feature of its chemistry and is driven by the desire of the tin(II) center to expand its coordination sphere beyond two.

The electronic configuration of tin is [Kr] 4d¹⁰ 5s² 5p². In the +2 oxidation state, tin possesses a stereochemically active lone pair of 5s² electrons. This lone pair occupies a significant volume in the coordination sphere of the tin atom, influencing the geometry of its complexes and promoting the formation of bridged structures where the ethoxide ligands link multiple tin centers.

Synthesis of Tin(II) Ethoxide

A common and effective method for the synthesis of tin(II) ethoxide involves the reaction of anhydrous tin(II) chloride with a suitable base in anhydrous ethanol.

Experimental Protocol: Synthesis of Tin(II) Ethoxide

Materials:

-

Anhydrous Tin(II) Chloride (SnCl₂)

-

Anhydrous Ethanol (EtOH)

-

A suitable amine base (e.g., triethylamine, Et₃N) or sodium ethoxide (NaOEt)

-

Anhydrous, inert solvent (e.g., toluene or THF)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation: All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. The entire synthesis must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Reaction Setup: In a Schlenk flask, suspend anhydrous tin(II) chloride in anhydrous ethanol.

-

Addition of Base: Slowly add a stoichiometric amount of the chosen base (e.g., two equivalents of triethylamine) to the tin(II) chloride suspension with vigorous stirring. If using sodium ethoxide, it would be added as a solution or suspension in ethanol.

-

Reaction: The reaction mixture is typically stirred at room temperature for several hours to ensure complete reaction. The formation of a precipitate (the amine hydrochloride salt if an amine base is used, or sodium chloride if sodium ethoxide is used) will be observed.

-

Isolation: The precipitate is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield tin(II) ethoxide as a solid. The product should be stored under a stringent inert atmosphere as it is highly sensitive to moisture and air.[1]

The reaction can be represented as: SnCl₂ + 2 EtOH + 2 Et₃N → Sn(OEt)₂ + 2 Et₃NHCl↓

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=10000]; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

} }

Caption: Synthesis of Tin(II) Ethoxide.

The Polymeric Nature of Tin(II) Ethoxide and the Role of the Lone Pair

The precise structure of the tin(II) ethoxide polymer is not well-documented, largely due to its insolubility and tendency to form amorphous solids, which are not amenable to single-crystal X-ray diffraction. However, based on the known structures of other tin(II) alkoxides and related compounds, a model can be proposed where ethoxide ligands bridge tin(II) centers.

In such a polymeric chain, each tin atom would likely be coordinated to more than two oxygen atoms, achieving a more stable, higher coordination number. The stereochemically active lone pair on each tin(II) center would occupy one of the coordination sites, leading to a distorted geometry around the tin atom, typically described as a trigonal pyramid or a see-saw shape.[2]

dot graphdot { graph [layout=dot, rankdir=LR, splines=true]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12]; edge [color="#4285F4"];

} }

Caption: Proposed Polymeric Structure of Tin(II) Ethoxide.

Extreme Sensitivity to Hydrolysis: Formation of Tin-Oxo Clusters

Tin(II) ethoxide is exceptionally sensitive to water. Even trace amounts of moisture will lead to its hydrolysis.[1] This is a critical consideration for its handling and application. The hydrolysis process is not simply a decomposition to tin(II) hydroxide or oxide. Instead, controlled hydrolysis can lead to the formation of well-defined tin-oxo-alkoxide clusters.

One of the most well-characterized hydrolysis products is the hexanuclear cluster, Sn₆O₄(OR)₄. While the specific ethoxide variant, Sn₆O₄(OEt)₄, has been mentioned, the structure is best understood from analogous alkoxides.[3] This cluster possesses a core structure of six tin atoms arranged in an octahedron, with four faces of the octahedron capped by μ₃-oxo ligands. The remaining four alkoxide groups are terminally bound to four of the tin atoms.

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=10000]; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [arrowhead=vee, color="#EA4335"];

} }

Caption: Hydrolysis of Tin(II) Ethoxide to a Hexanuclear Cluster.

This facile hydrolysis pathway is significant as it demonstrates that in many applications where tin(II) ethoxide is used in non-anhydrous conditions, the true active species may be a partially hydrolyzed tin-oxo cluster rather than the simple alkoxide itself. Further hydrolysis and heating will ultimately lead to the formation of tin(II) oxide (SnO) and subsequently, upon oxidation, tin(IV) oxide (SnO₂).[4][5]

Spectroscopic Characterization

Due to the challenges in obtaining single crystals, spectroscopic methods are crucial for characterizing tin(II) ethoxide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹⁹Sn NMR is a particularly powerful tool for studying tin compounds due to its wide chemical shift range (over 5000 ppm), which makes it highly sensitive to the coordination environment and oxidation state of the tin atom.[6][7] For tin(II) compounds, the chemical shifts are typically found in a different region compared to tin(IV) compounds. While a specific ¹¹⁹Sn NMR spectrum for pure, polymeric tin(II) ethoxide is not readily available in the literature, related tin(II) alkoxide complexes and hydrolysis products have been characterized. For instance, the hydrolysis product Sn₆O₄(OCH₂C(CH₃)₃)₄ shows a ¹¹⁹Sn NMR peak at -128 ppm.[3] The chemical shift for tin(II) ethoxide would be expected to be in the characteristic range for four-coordinate tin(II) species.[8]

¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the ethoxide ligands and to probe the symmetry of the complex in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrations of the ethoxide ligands and the Sn-O bonds. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region is a good indicator of the absence of hydroxyl groups from water or hydrolysis products.

Summary and Outlook

The molecular structure of tin(II) ethoxide is best understood not as a simple monomer but as a polymeric or oligomeric species, a consequence of the coordination requirements of the tin(II) center and the influence of its stereochemically active lone pair. Its high reactivity, particularly its extreme sensitivity to hydrolysis, is a defining characteristic. This reactivity leads to the formation of well-defined tin-oxo-alkoxide clusters, which may be the true active species in many of its applications.

For researchers working with tin(II) ethoxide, it is imperative to employ stringent anhydrous and inert atmosphere techniques to maintain the integrity of the compound. Spectroscopic methods, especially ¹¹⁹Sn NMR, are invaluable for characterizing its state in solution and for monitoring its transformation. Future research, perhaps employing advanced solid-state NMR techniques or specialized crystallization methods, may yet provide a more definitive picture of the solid-state structure of this elusive yet important chemical compound.

References

-

Dalton Transactions. (n.d.). Tin(ii) amide/alkoxide coordination compounds for production of Sn-based nanowires for lithium ion battery anode materials. Retrieved from [Link]

- Google Patents. (n.d.). US6414174B1 - Tin(II) alkoxide hydrolysis products for use as base catalysts.

-

CORE. (n.d.). SOME REACTIONS OF TIN(II)CHLORIDE IN NON-AQUEOUS SOLUTION. Retrieved from [Link]

-

ScienceDirect. (n.d.). The solid state and solution structures of tin(IV) alkoxide compounds and their use as ecursors to form tin oxi. Retrieved from [Link]

-

e-Publications@Marquette. (2003). Synthesis of Tin Oxide Nanocrystalline Phases Via Use of Tin (II) Halide Precursors. Retrieved from [Link]

-

ACS Publications. (2015). Thermal Decomposition of Tin(II) Oxyhydroxide and Subsequent Oxidation in Air: Kinetic Deconvolution of Overlapping Heterogeneous Processes. The Journal of Physical Chemistry C. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis, Characterization, and Reactivity of New Heteroleptic Heterobimetallic Alkoxide Derivatives of Tin(II). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and -. Retrieved from [Link]

-

INIS-IAEA. (n.d.). TIN ETHOXIDE AND RELATED COMPOUNDS. Retrieved from [Link]

-

University of Ottawa. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

-

ACS Publications. (2014). Heteroallene Insertions into Tin(II) Alkoxide Bonds. Inorganic Chemistry. Retrieved from [Link]

-

Sensors and Materials. (n.d.). Synthesis and Characterization of Tin Oxide Nanopowder and Its Application to Sensing Different Pathogens. Retrieved from [Link]

-

PubMed Central. (2023). Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Tin(II) and Tin(IV) Complexes Incorporating the Oxygen Tripodal Ligands [(η5-C5R5)Co{P(OEt)2O}3]−, (R = H, Me; Et = -C2H5) as Potent Inflammatory Mediator Inhibitors: Cytotoxic Properties and Biological Activities against the Platelet-Activating Factor (PAF). Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. US6414174B1 - Tin(II) alkoxide hydrolysis products for use as base catalysts - Google Patents [patents.google.com]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 7. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 8. pubs.acs.org [pubs.acs.org]

Hydrolysis behavior of ethanolate;tin(2+) in solution

<An In-depth Technical Guide to the Hydrolysis Behavior of Tin(II) Ethoxide in Solution

Authored for Researchers, Scientists, and Drug Development Professionals

Metal alkoxides are foundational precursors in materials science and coordination chemistry, prized for their utility in synthesizing metal oxides via sol-gel processes.[1][2] Among these, tin(II) alkoxides, such as tin(II) ethanolate (Sn(OC₂H₅)₂), hold a unique position. The Sn(II) center possesses a lone pair of electrons, imparting distinct reactivity and making its hydrolysis products valuable as catalysts and intermediates.[3] An understanding of the hydrolysis behavior of tin(II) ethanolate is paramount for controlling the formation of tin-based materials, ranging from nanocrystalline tin oxides for gas sensors to catalysts for biodegradable polymers.[1][4] Furthermore, with the growing interest in metal-based compounds for therapeutic applications, elucidating the solution behavior of tin complexes is crucial for the design of novel drug delivery systems and chemotherapeutic agents.[5][6]

This guide provides a comprehensive examination of the synthesis, characterization, and hydrolysis of tin(II) ethanolate. It moves beyond a simple recitation of facts to explain the underlying chemical principles and experimental considerations, offering field-proven insights for professionals engaged in advanced materials and pharmaceutical development.

Synthesis and Structural Characteristics of Tin(II) Ethoxide

Tin(II) ethanolate, also known as stannous ethoxide, is a white powder that is highly sensitive to moisture and oxygen.[7][8] Its synthesis requires anhydrous conditions to prevent premature hydrolysis. A common laboratory-scale synthesis involves the reaction of anhydrous tin(II) chloride with sodium ethoxide in excess ethanol.

Equation 1: Synthesis of Tin(II) Ethoxide

Another method involves the direct reaction of tin metal with alcohol, which can be facilitated by a catalyst. However, this approach may require higher temperatures and pressures. A patent describes a process for producing liquid tin(II) alkoxides by reacting anhydrous tin(II) chloride with an alcohol in the presence of diethylamine.[7]

The structure of tin(II) ethanolate is complex and, like many metal alkoxides, it is prone to forming oligomeric or polymeric structures in the solid state and in solution. This association behavior significantly influences its solubility and reactivity. The poor solubility of simple tin(II) alkoxides like the methoxide and ethoxide in common organic solvents is a known challenge.[7]

The Mechanism of Hydrolysis: A Stepwise Progression

The hydrolysis of tin(II) ethanolate is not a single event but a sequence of reactions involving the replacement of ethoxide groups with hydroxyl groups, followed by condensation reactions that form Sn-O-Sn bridges.[1][9] This process is central to sol-gel chemistry, where it allows for the gradual formation of an extended metal oxide network.[2][10]

The overall process can be broken down into three primary stages:

-

Initiation (Hydrolysis): The process begins with the nucleophilic attack of a water molecule on the electrophilic tin center. This results in the substitution of an ethoxide ligand (-OC₂H₅) with a hydroxyl ligand (-OH) and the liberation of ethanol.[1]

Equation 2: Initial Hydrolysis Step

-

Propagation (Condensation): The newly formed hydroxo species are highly reactive and can condense with other molecules. This can occur through two main pathways:

-

Oxolation: Two hydroxyl groups react to form a tin-oxo-tin (Sn-O-Sn) bridge and a water molecule.

-

Alcoxolation: A hydroxyl group reacts with an ethoxide group to form a tin-oxo-tin bridge and an ethanol molecule.[1]

Equation 3: Condensation Reactions

-

-

Termination (Network/Particle Formation): As condensation continues, larger oligomeric and polymeric species are formed. With controlled addition of water, this can lead to the formation of well-defined tin-oxo-alkoxide clusters.[3] For instance, the controlled hydrolysis of a related tin(II) alkoxide has been shown to yield clusters like Sn₆O₄(OR)₄.[3][11] In the presence of excess water, this process ultimately leads to the precipitation of tin(II) oxyhydroxide or hydroxide, such as Sn₆O₄(OH)₄, which can be further converted to tin oxides upon heating.[12][13]

The following diagram illustrates the generalized hydrolysis and condensation pathway.

Caption: Generalized pathway for the hydrolysis and condensation of Sn(OEt)₂.

Key Factors Influencing Hydrolysis Behavior

The rate and outcome of the hydrolysis of tin(II) ethanolate are highly sensitive to several experimental parameters. Control over these factors is essential for achieving reproducible results and tailoring the properties of the final product.

| Parameter | Influence on Hydrolysis | Rationale & Insights |

| Water-to-Alkoxide Ratio (h) | Controls the extent of hydrolysis and condensation. | Low h values favor the formation of soluble, partially hydrolyzed species and small oligomers. High h values lead to extensive cross-linking and rapid precipitation of tin hydroxides/oxides.[1] Precise control of h is the primary tool for isolating intermediate oxo-alkoxide clusters.[3] |

| pH (Catalyst) | The reaction can be catalyzed by both acids and bases. | Acid catalysis protonates the alkoxide group, making it a better leaving group. Base catalysis generates the highly nucleophilic hydroxide ion (OH⁻), which readily attacks the tin center.[14] The catalyst choice dramatically affects the morphology of the final product (e.g., particulate vs. polymeric gels). |

| Temperature | Affects the rates of both hydrolysis and condensation reactions. | Higher temperatures generally increase reaction rates, potentially leading to less controlled precipitation. Low-temperature studies can be employed to slow down the kinetics, facilitating the isolation and characterization of transient intermediates.[15] |

| Solvent | The choice of solvent can influence precursor solubility, water miscibility, and reaction kinetics. | Reactions are typically conducted in the parent alcohol (ethanol) to minimize ligand exchange reactions. The solvent's polarity and ability to coordinate with tin can alter the reactivity of the precursor.[16] |

| Concentration | Higher concentrations of reactants increase the probability of intermolecular condensation. | Dilute solutions favor intramolecular condensation and the formation of smaller, more stable particles, while high concentrations promote the rapid growth of large, aggregated networks.[1] |

Analytical Methodologies for Studying Hydrolysis

A multi-technique approach is necessary to fully characterize the complex processes occurring during the hydrolysis of tin(II) ethanolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for probing the solution-state structure and dynamics of tin alkoxides and their hydrolysis products.

-

¹¹⁹Sn NMR: This is the most direct method for observing the tin center. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination number and the nature of the substituents on the tin atom.[16][17] For example, distinct chemical shifts can be observed for the parent alkoxide, partially hydrolyzed species, and various tin-oxo clusters.[3] Shifts for four-coordinate tin compounds typically appear at δ ≈ +20 to +300 ppm, while six-coordinate species are found upfield (δ ≈ -200 to -400 ppm).[18]

-

¹H and ¹³C NMR: These techniques are used to monitor the disappearance of the ethoxide signals and the appearance of ethanol, providing a means to follow the reaction kinetics.[19]

Protocol: ¹¹⁹Sn NMR Analysis of Hydrolysis

This protocol provides a self-validating framework for monitoring the hydrolysis of Sn(OC₂H₅)₂.

-

Preparation (Inert Atmosphere): All manipulations must be performed under a dry, inert atmosphere (e.g., in a glovebox) to prevent premature hydrolysis.

-

Sample Preparation:

-

Dissolve a known mass of Sn(OC₂H₅)₂ in a dry, deuterated solvent (e.g., toluene-d₈ or THF-d₈) in an NMR tube fitted with a J. Young valve.

-

Self-Validation: Acquire an initial ¹¹⁹Sn and ¹H NMR spectrum. The ¹H spectrum should be free of water peaks, and the ¹¹⁹Sn spectrum should show a single resonance corresponding to the starting material.

-

-

Initiating Hydrolysis: Using a microsyringe, inject a precise, substoichiometric amount of H₂O (e.g., h = 0.5) dissolved in the same deuterated solvent into the NMR tube.

-

Data Acquisition: Immediately begin acquiring ¹¹⁹Sn NMR spectra at timed intervals to monitor the appearance of new tin species (intermediates, clusters) and the decrease in the intensity of the starting material signal.

-

Analysis: Integrate the peaks in the ¹¹⁹Sn spectra to determine the relative concentrations of different tin species over time, allowing for kinetic analysis.

Caption: Workflow for NMR analysis of Sn(OEt)₂ hydrolysis.

Other Essential Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the disappearance of Sn-O-C stretching vibrations and the appearance of broad O-H stretches from hydroxyl groups and water.[15]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the mass of soluble oligomeric and cluster species formed in the early stages of hydrolysis.

-

X-ray Diffraction (XRD): The primary method for identifying the crystalline phases of the final solid products, such as SnO, SnO₂, or Sn₆O₄(OH)₄.[12]

Implications for Materials Science and Drug Development

A thorough understanding of the hydrolysis of tin(II) ethanolate is not merely an academic exercise; it has profound practical implications.

-

In Materials Science: The sol-gel process, governed by hydrolysis and condensation, is a cornerstone of advanced materials synthesis.[1][20] By precisely controlling the reaction conditions (especially the water ratio), scientists can tune the porosity, particle size, and crystallinity of tin oxide materials for applications in catalysis, transparent conductive films, and chemical sensors.

-

In Drug Development: Tin compounds have shown promise as anticancer agents.[6][21] The hydrolysis of a tin-based drug candidate in a physiological environment will dictate its bioavailability, mechanism of action, and toxicity. Understanding how a precursor like tin(II) ethanolate behaves in the presence of water is a crucial first step in designing stable, effective, and targeted metallodrugs.[5][22] Furthermore, the controlled formation of tin oxide nanoparticles via hydrolysis can be exploited for drug delivery applications, where the particles serve as carriers for therapeutic agents.

Conclusion

The hydrolysis of tin(II) ethanolate is a multifaceted process that progresses from simple ligand substitution to the formation of complex tin-oxo clusters and, ultimately, solid-state materials. The reaction pathway and the nature of the products are exquisitely sensitive to parameters such as the water-to-alkoxide ratio, pH, and temperature. By leveraging a suite of analytical techniques, particularly ¹¹⁹Sn NMR spectroscopy, researchers can deconstruct this complex behavior. This detailed understanding is critical for the rational design and synthesis of advanced tin-based materials for a wide array of applications, from next-generation electronics to innovative cancer therapies.

References

- Boyle, T. J., & D. M. B. The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide. ScienceDirect.

- Neoteric Tin Complexes Used in Biological Properties. (n.d.). Some Neoteric Tin Complexes Used in Biological Properties.

- Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. (2015). The Royal Society of Chemistry.

- Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. (2015). Dalton Transactions (RSC Publishing).

- Process for the preparation of liquid tin(ii) alkoxides. (2014). Google Patents.

- Hydrolysis and Condensation of Transition Metal Alkoxide: Experiments and Simulations. (2025). ResearchGate.

- Tin (II) Ethoxide. (n.d.). ProChem, Inc..

- Hydrolysis (a) and condensation (b,c) of metal alkoxides. (n.d.). ResearchGate.

- Using Tin Compounds as Cancer Chemotherapy Drugs. (2022). Corpus Publishers.

- Probing the early-stage/rapid processes in hydrolysis and condensation of metal alkoxides. (2025). ResearchGate.

- Tin(II) Iodide (CAS 10294-70-9): A Versatile Intermediate in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- TIN ETHOXIDE AND RELATED COMPOUNDS. (n.d.). INIS-IAEA.

- Synthesis of Tin Oxide Nanocrystalline Phases Via Use of Tin (II) Halide Precursors. (2003). e-Publications@Marquette.

- High-resolution solid-state tin-119 nuclear magnetic resonance spectroscopy of ternary tin oxides. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

- Tin(II) alkoxide hydrolysis products for use as base catalysts. (n.d.). Google Patents.

- Tin, Tin Alloys, and Tin Compounds. (n.d.). ResearchGate.

- Sol–gel process. (n.d.). Wikipedia.

- New metal alkoxides: Synthesis and hydrolysis-condensation reactions. (1999). Semantic Scholar.

- Synthesis of tin oxide nanosized crystals embedded in silica matrix through sol–gel process using alkoxide precursors. (2025). ResearchGate.

- On the Reaction of Elemental Tin with Alcohols: A Straightforward Approach to Tin(II) and Tin(IV) Alkoxides and Related Tinoxo Clusters. (2025). ResearchGate.

- Ethanol-assisted synthesis of two-dimensional tin(ii) halide perovskite single crystals for amplified spontaneous emission. (n.d.). Journal of Materials Chemistry C (RSC Publishing).

- Electrosynthesis of tin(II) alkoxides. (2025). ResearchGate.

- Hydrolysis reaction mechanisms of a metal alkoxide catalysed by an acid (top) and a base (bottom). (n.d.). ResearchGate.

- Metal alkoxides as starting materials for hydrolysis processes. (n.d.). INIS-IAEA.

- 119 Sn NMR spectra of 1 in various solvents showing the dependence of δ... (n.d.). ResearchGate.

- Tin(II) hydroxide. (n.d.). Wikipedia.

- Hydrolysis-condensation in an alkoxide precursor crystal 55 leading to... (n.d.). ResearchGate.

- Hydrolysis and condensation reactions of the sol–gel process with Ti alkoxide precursor. (n.d.). ResearchGate.

- Hydrolysis (a) and condensation (b, c) of metal alkoxides. (n.d.). ResearchGate.

- The evolution of 'sol–gel' chemistry as a technique for materials synthesis. (2015). RSC Publishing.

- Anticancer Applications and Recent Investigations of Metallodrugs Based on Gallium, Tin and Titanium. (n.d.). MDPI.

- Tin(II) hydrolysis constants. (n.d.). NECTAR COST.

- Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. (2003). kchem.org.

- tin (ii) ethoxide. (2025). Chemsrc.

- Tin(II) 2-ethylhexanoate 92.5-100.0 301-10-0. (n.d.). Sigma-Aldrich.

- New insights into the formation mechanism of Ag, Au and AgAu nanoparticles in aqueous alkaline media: alkoxides from alcohols, a. (n.d.). Unknown Source.

- Tin(II) 2-ethylhexanoate. (n.d.). Wikipedia.

- Hydrolysis of tin(II) in aqueous solutions. (n.d.). University of Miami.

Sources

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. Sol–gel process - Wikipedia [en.wikipedia.org]

- 3. US6414174B1 - Tin(II) alkoxide hydrolysis products for use as base catalysts - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Some Neoteric Tin Complexes Used in Biological Properties [pubs.sciepub.com]

- 6. corpuspublishers.com [corpuspublishers.com]

- 7. WO2014077785A1 - Process for the preparation of liquid tin(ii) alkoxides - Google Patents [patents.google.com]

- 8. Tin (II) Ethoxide - ProChem, Inc. [prochemonline.com]

- 9. researchgate.net [researchgate.net]

- 10. The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis - Materials Horizons (RSC Publishing) DOI:10.1039/C5MH00260E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. epublications.marquette.edu [epublications.marquette.edu]

- 13. Tin(II) hydroxide - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Thermal Decomposition Analysis of Tin(II) Ethoxide

This guide provides a comprehensive examination of the thermal decomposition of tin(II) ethoxide, a critical precursor in materials science. As researchers and drug development professionals increasingly rely on precisely engineered nanomaterials, a fundamental understanding of precursor behavior is paramount. This document moves beyond simplistic protocols to offer a deep, mechanistically-driven analysis, empowering scientists to control the synthesis of specific tin oxide phases (SnO and SnO₂) with high fidelity.

Introduction: From Precursor to Functional Material

Tin(II) ethoxide, Sn(OC₂H₅)₂, is a metal-organic compound valued for its utility in producing high-purity tin oxide thin films and nanoparticles through methods like chemical vapor deposition (CVD) and sol-gel synthesis.[1] The thermal decomposition of this precursor is the pivotal step where molecular structure translates into solid-state material properties. The final product—be it the p-type semiconductor tin(II) oxide (SnO) or the n-type tin(IV) oxide (SnO₂) — is dictated entirely by the conditions under which this decomposition occurs.[2][3] A thorough analysis is therefore not merely academic; it is the foundation for rational material design.

This guide details a multi-technique analytical approach, integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) to build a complete picture of the decomposition pathway. We will explore the causality behind each experimental choice and demonstrate how to interpret the resulting data to achieve precise control over the final material's phase and purity.

Foundational Knowledge: Physicochemical Properties of Tin(II) Ethoxide

Before any thermal analysis, understanding the starting material's intrinsic properties is crucial. Tin(II) ethoxide is a white, crystalline powder that is highly sensitive to both air and moisture.[4][5] This reactivity necessitates careful handling to prevent premature hydrolysis, which would alter the decomposition pathway and compromise the purity of the resulting oxide. All handling and preparation should be conducted under an inert atmosphere (e.g., a nitrogen or argon-filled glovebox).

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀O₂Sn | [5][6] |

| Molecular Weight | 208.83 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [4][7] |

| Decomposition Point | >200 °C | [4][7] |

| Solubility | Reacts with water | [4] |

| Sensitivity | Air and moisture sensitive | [4][5] |

The Decomposition Pathway: A Proposed Mechanism

The thermal decomposition of tin(II) ethoxide is not a simple, single-step event. It proceeds through a series of overlapping reactions involving the cleavage of Sn-O bonds, rearrangement of the ethoxide ligands, and the evolution of gaseous byproducts, ultimately leading to a solid tin oxide residue. The specific pathway is highly dependent on the surrounding atmosphere.

The process can be generalized as the conversion of the tin(II) precursor to a stable tin oxide. In an inert atmosphere, the primary product is tin(II) oxide (SnO). In an oxidizing atmosphere, the final product is the more thermodynamically stable tin(IV) oxide (SnO₂).[2][3]

Caption: Proposed decomposition pathways for tin(II) ethoxide under different atmospheres.

Core Analytical Workflow: A Self-Validating System

To fully elucidate the decomposition mechanism, a coupled analytical approach is non-negotiable. TGA/DSC provides the "what" and "when" of thermal events, while EGA provides the "how" by identifying the evolved chemical species.

Thermogravimetric and Calorimetric Analysis (TGA/DSC)

Expertise & Causality: TGA is the backbone of this analysis, quantifying mass loss as a function of temperature. Each mass loss step corresponds to the evolution of gaseous products. Simultaneously, DSC measures the heat flow, distinguishing between endothermic events (bond breaking, vaporization) and exothermic events (oxidation, crystallization). This dual analysis provides a robust thermal fingerprint of the material.

Experimental Protocol: TGA/DSC of Tin(II) Ethoxide

-

Sample Preparation: Inside an inert atmosphere glovebox, accurately weigh 5-10 mg of tin(II) ethoxide into an alumina or platinum crucible.

-

Instrument Setup:

-

Place the crucible in the TGA/DSC instrument.

-

Purge the furnace with the desired analysis gas (e.g., high-purity nitrogen or dry air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere. This step is critical for data reproducibility.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Heat the sample from 30 °C to 600 °C at a controlled rate of 10 °C/min. A linear heating rate is essential for kinetic analysis and ensures thermal events are clearly resolved.

-

-

Data Acquisition: Continuously record sample mass, temperature, and heat flow throughout the experiment.

Evolved Gas Analysis (EGA) by Coupled TGA-MS/FTIR

Expertise & Causality: While TGA confirms mass loss, it cannot identify the molecules being lost. EGA is the definitive technique for this purpose.[8][9] By coupling the gas outlet of the TGA to a mass spectrometer (MS) and/or a Fourier-transform infrared spectrometer (FTIR), we can analyze the evolved gases in real-time.

-

TGA-MS is highly sensitive for detecting low molecular weight gases like water (m/z 18), carbon monoxide (m/z 28), ethene (m/z 28), and carbon dioxide (m/z 44).[10]

-

TGA-FTIR excels at identifying organic molecules with characteristic infrared absorptions, such as ethanol, by detecting its C-H, O-H, and C-O vibrational modes.[11]

Caption: Experimental workflow for coupled TGA-EGA analysis.

Experimental Protocol: TGA-MS/FTIR of Tin(II) Ethoxide

-

System Integration: Connect the gas outlet of the TGA to the gas analyzer(s) via a heated transfer line. The transfer line must be maintained at a temperature (typically 200-250 °C) sufficient to prevent condensation of the evolved gases, which is a common source of error.

-

Sample Preparation & Thermal Program: Follow steps 1 and 3 from the TGA/DSC protocol.

-

Data Acquisition:

-

Begin TGA data collection (mass, temperature).

-

Simultaneously, begin acquiring time-resolved mass spectra (MS) and infrared spectra (FTIR).

-

Synchronize the timestamps of all instruments to allow for direct correlation between mass loss events and the chemical identity of the evolved gases.

-

Data Synthesis and Mechanistic Interpretation

By overlaying the data from TGA, DSC, and EGA, a clear, evidence-based mechanism emerges. The following table summarizes the expected results for decomposition under an inert (N₂) atmosphere.

| Temp. Range (°C) | TGA Event | DSC Event | Evolved Gases (from EGA) | Inferred Chemical Process |

| 150 - 250 | Significant Mass Loss (Step 1) | Major Endotherm | Ethanol (C₂H₅OH), Ethene (C₂H₄), Water (H₂O) | Ligand decomposition and elimination. Cleavage of Sn-O-C bonds. |

| 250 - 400 | Gradual Mass Loss (Step 2) | Minor Endotherm/Exotherm | Water (H₂O), CO, CO₂ | Condensation and rearrangement to form amorphous SnO. Release of residual organics. |

| >400 | Mass Plateau | Exotherm | Minimal gas evolution | Crystallization of amorphous SnO into the tetragonal romarchite phase.[12] |

Analysis under Inert Atmosphere:

-

Step 1 (150-250 °C): The primary mass loss is attributed to the liberation of the ethoxide ligands. The detection of ethanol by FTIR confirms the primary decomposition product. The presence of ethene and water suggests a secondary elimination reaction (C₂H₅OH → C₂H₄ + H₂O) may also occur.

-

Step 2 (250-400 °C): A more gradual mass loss corresponds to the condensation of intermediate tin oxyhydroxide species, releasing water and forming a stable tin(II) oxide network.

-

Step 3 (>400 °C): The mass stabilizes, indicating the formation of the final solid product. An exothermic event without mass loss, as seen in the DSC data, is a classic sign of a phase transition, in this case, the crystallization of SnO.[13]

Trustworthiness through Cross-Validation: The mechanism is validated by the convergence of all data. The mass loss percentage calculated from the TGA for the conversion of Sn(OC₂H₅)₂ to SnO should align with the theoretical value. The gases identified by EGA must account for the atoms lost in that TGA step. This internal consistency is the hallmark of a self-validating protocol.

Impact of Atmosphere: If the experiment is repeated in an oxidizing atmosphere (air), the TGA curve will show a mass gain at temperatures above ~300 °C. This corresponds to the exothermic oxidation of the newly formed SnO to SnO₂, a process that can be confirmed by the final product's identity via X-ray diffraction (XRD).

Conclusion: From Analysis to Application

The thermal decomposition of tin(II) ethoxide is a multi-step process that can be precisely controlled to yield specific tin oxide phases. A rigorous analytical approach combining TGA, DSC, and EGA is essential for developing a complete mechanistic understanding. By carefully selecting the thermal processing parameters—particularly the atmosphere and final temperature—researchers can rationally design synthesis routes for high-purity SnO and SnO₂ nanomaterials, enabling advancements in catalysis, sensing, and transparent electronics.[14][15]

References

-

Title: Tin (II) Ethoxide - Safety Data Sheet Source: Gelest URL: [Link]

-

Title: TIN ETHOXIDE AND RELATED COMPOUNDS Source: INIS-IAEA URL: [Link]

-

Title: Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films Depending on Conditions Using Chemical Solution Deposition Source: ACS Omega URL: [Link]

-

Title: Synthesis and Characterization of Tin Oxide Nanopowder and Its Application to Sensing Different Pathogens Source: Sensors and Materials URL: [Link]

-

Title: Evolved gas analysis Source: Wikipedia URL: [Link]

-

Title: Tin(II) ethoxide Source: PubChem - NIH URL: [Link]

-

Title: Tin(II) oxide Source: Wikipedia URL: [Link]

-

Title: Tin(II) ethoxide Source: Ereztech URL: [Link]

-

Title: On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR Source: MDPI URL: [Link]

-

Title: Synthesis and Characterization of Tin Oxide Nanoparticles by Co-precipitation Method Source: IOSR Journal of Applied Chemistry URL: [Link]

-

Title: Tin(II) oxide Source: Grokipedia URL: [Link]

-

Title: Evolved Gas Analysis by Mass Spectrometry Source: ResearchGate URL: [Link]

-

Title: Physico-Geometrical Mechanism and Overall Kinetics of Thermally Induced Oxidative Decomposition of Tin(II) Oxalate in Air Source: R Discovery URL: [Link]

-

Title: Chemical vapor deposition Source: Wikipedia URL: [Link]

-

Title: Thermal Decomposition of Tin(II) Oxyhydroxide and Subsequent Oxidation in Air Source: ResearchGate URL: [Link]

-

Title: How to get tin(II) oxide from tin(IV) oxide? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Synthesis of tin oxide nanoparticles by mechanochemical reaction Source: INIS-IAEA URL: [Link]

-

Title: On red tin (II) oxide: temperature‐dependent structural, spectroscopic, and thermogravimetric properties Source: ResearchGate URL: [Link]

Sources

- 1. Chemical vapor deposition - Wikipedia [en.wikipedia.org]

- 2. Tin(II) oxide - Wikipedia [en.wikipedia.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. prochemonline.com [prochemonline.com]

- 5. Tin(II) ethoxide | Ethylalcohol, tin(2+) salt (8CI) | C4H10O2Sn - Ereztech [ereztech.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. strem.com [strem.com]

- 8. Evolved gas analysis - Wikipedia [en.wikipedia.org]

- 9. measurlabs.com [measurlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 15. grokipedia.com [grokipedia.com]

A Technical Guide to Tin(II) Ethanolate as a Lewis Acid Catalyst for Pharmaceutical Development

This guide provides an in-depth technical overview of Tin(II) ethanolate, Sn(OC₂H₅)₂, for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to deliver actionable insights grounded in established scientific principles, focusing on the causality behind its catalytic activity and practical application.

Section 1: Introduction to Tin(II) Ethanolate - A Versatile Lewis Acid

Tin(II) ethanolate, also known as stannous ethoxide, is a metal alkoxide that has garnered significant interest as a Lewis acid catalyst.[1][2] Its utility is most prominent in polymerization reactions, but its potential in broader organic synthesis relevant to pharmaceutical development is an area of active exploration.[3][4][5] The defining characteristic of Sn(OC₂H₅)₂ is the tin atom in its +2 oxidation state, which possesses a lone pair of electrons and vacant d-orbitals. This electronic configuration allows it to readily accept electron pairs, making it an effective Lewis acid.[6][7] Unlike many strong Lewis acids, Tin(II) compounds can be milder and more selective, offering advantages in complex syntheses.[8]

The primary application driving interest in Tin(II) alkoxides, including the ethanolate, is the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers like polylactic acid (PLA).[3][9] These polymers are crucial for developing drug delivery systems, surgical sutures, and tissue engineering scaffolds due to their biocompatibility.[3] The choice of Tin(II) ethanolate and its derivatives is often predicated on their high catalytic activity under relatively mild conditions.[3]

Physicochemical Properties of Tin(II) Ethanolate

A thorough understanding of the physical and chemical properties of a catalyst is paramount for its effective and safe use in any synthetic protocol.

| Property | Value | Source |

| Chemical Formula | C₄H₁₀O₂Sn | [10] |

| Molecular Weight | 208.83 g/mol | [1][10] |

| Appearance | White to off-white powder | [1][11][12] |

| Melting Point | >200 °C (decomposes) | [1][2][12] |

| Solubility | Reacts with water. Limited solubility in common organic solvents. | [1][13] |

| Sensitivity | Sensitive to air and moisture.[11][14] |

Section 2: Synthesis and Characterization of Tin(II) Ethanolate

The reliable synthesis of Tin(II) ethanolate is crucial for its application as a catalyst. Several methods have been reported, with the reaction of a tin(II) salt with an ethoxide source being the most common approach.

Synthetic Protocol: From Tin(II) Chloride

A common laboratory-scale synthesis involves the reaction of anhydrous Tin(II) chloride with sodium ethoxide in ethanol. However, a more direct approach involves the reaction with an alcohol in the presence of a base to neutralize the liberated HCl.[15] A general procedure for the synthesis of tin(II) alkoxides from anhydrous tin(II) chloride has been described, which can be adapted for Tin(II) ethanolate.[15][16]

Objective: To synthesize Tin(II) ethanolate for use as a Lewis acid catalyst.

Materials:

-

Anhydrous Tin(II) chloride (SnCl₂)

-

Anhydrous Ethanol (C₂H₅OH)

-

Dry Diethylamine ((C₂H₅)₂NH)

-

Anhydrous n-heptane

-

Inert gas (Nitrogen or Argon)

-

Schlenk line and glassware

Step-by-Step Methodology:

-

Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

-

Dissolution of SnCl₂: Add anhydrous Tin(II) chloride to the flask, followed by the addition of dry n-heptane. Stir the suspension.

-